molecular formula C18H17N3O3 B4521151 1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4521151
M. Wt: 323.3 g/mol
InChI Key: QFWASXROOVSARF-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on naphthyridine derivatives, such as those related to the specified compound, has demonstrated significant antibacterial activity. For instance, pyridonecarboxylic acids and their analogues have been synthesized and evaluated for their antibacterial properties against various strains. These compounds have shown promise in vitro and in vivo, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984).

Cytotoxic Activity

Another area of research involves the evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against cancer cells. These compounds have been found to exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. This indicates their potential for development into anticancer drugs (Deady et al., 2005).

Synthesis and Structural Studies

There are also studies focused on the synthesis and structural characterization of naphthyridine derivatives. These investigations often aim to understand the chemical behavior and properties of these compounds, which can inform their further development and application in various fields. For example, the synthesis of novel annulated products from aminonaphthyridinones has been explored, leading to compounds with unique structures and potential applications (Deady & Devine, 2006).

Antimicrobial and Antitumor Properties

Some naphthyridine derivatives have been synthesized with the intention of exploring their antimicrobial and antitumor properties. These studies often involve the creation of compounds with specific functional groups or modifications, aiming to enhance their efficacy against targeted pathogens or cancer cells. For example, chiral linear carboxamides with incorporated peptide linkages have been synthesized and tested for their antimicrobial properties, indicating the versatility of naphthyridine derivatives in drug design (Khalifa et al., 2016).

Properties

IUPAC Name

1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-10-15(16(23)14-9-4-11(2)19-17(14)21)18(24)20-12-5-7-13(22)8-6-12/h4-10,22H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWASXROOVSARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 5
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 6
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.